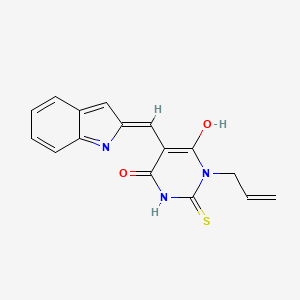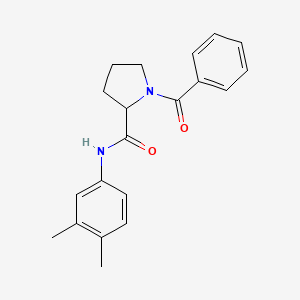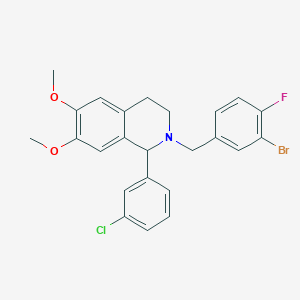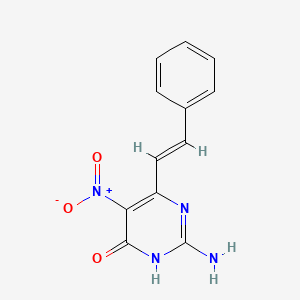
1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as indolylmaleimide, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of maleimide derivatives and is widely used as a protein kinase inhibitor.
Wirkmechanismus
Indolylmaleimide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to a disruption in cell signaling and regulation. Indolylmaleimide has been shown to have a high affinity for the ATP-binding site of PKC, which makes it a potent inhibitor of this enzyme.
Biochemical and Physiological Effects
Indolylmaleimide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC and CDK2. Indolylmaleimide has also been shown to inhibit the proliferation of smooth muscle cells, which makes it a potential therapeutic agent for cardiovascular diseases. Additionally, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide has been shown to have anti-inflammatory effects by inhibiting the activity of GSK3.
Vorteile Und Einschränkungen Für Laborexperimente
Indolylmaleimide has several advantages for lab experiments. It is a potent and specific inhibitor of protein kinases, which makes it a valuable tool for studying cell signaling and regulation. Indolylmaleimide has also been shown to have low toxicity and high stability, which makes it suitable for long-term experiments.
However, there are also some limitations to using 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to work with. Indolylmaleimide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. One potential direction is to develop more potent and specific inhibitors of protein kinases. Another direction is to investigate the potential therapeutic applications of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide for various diseases, including cancer and cardiovascular diseases. Additionally, there is a need to develop new methods for delivering 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide to target cells and tissues to improve its effectiveness as a therapeutic agent.
Conclusion
In conclusion, 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases and has various biochemical and physiological effects. Indolylmaleimide has several advantages for lab experiments, but there are also some limitations to using this compound. There are several future directions for the study of 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide, including the development of more potent and specific inhibitors of protein kinases and investigating its potential therapeutic applications for various diseases.
Synthesemethoden
Indolylmaleimide can be synthesized by reacting indole-2-carboxylic acid with thionyl chloride to form indole-2-carbonyl chloride. The resulting compound is then reacted with maleic anhydride in the presence of a base such as triethylamine to form 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide. This synthesis method has been optimized to produce high yields of pure 1-allyl-5-(1H-indol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionemide.
Wissenschaftliche Forschungsanwendungen
Indolylmaleimide has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. Indolylmaleimide has been shown to inhibit the activity of various protein kinases, including protein kinase C (PKC), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinase 2 (CDK2).
Eigenschaften
IUPAC Name |
6-hydroxy-5-[(Z)-indol-2-ylidenemethyl]-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-2-7-19-15(21)12(14(20)18-16(19)22)9-11-8-10-5-3-4-6-13(10)17-11/h2-6,8-9,21H,1,7H2,(H,18,20,22)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVROGNRWQZIJO-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C(=O)NC1=S)C=C2C=C3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=C(C(=O)NC1=S)/C=C\2/C=C3C=CC=CC3=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)
![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)


![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)


![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)
![{3-(4-fluorobenzyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B6054132.png)
![7-(2,3-difluorobenzyl)-2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6054146.png)
